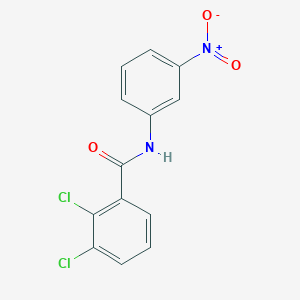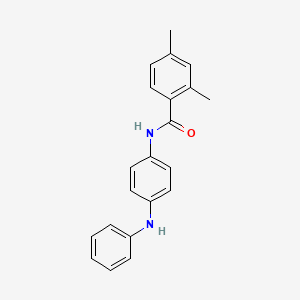![molecular formula C17H23NO B5715835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide, commonly known as CYT387, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of several diseases, including myeloproliferative neoplasms, arthritis, and inflammatory bowel disease. The purpose of
Wirkmechanismus
The mechanism of action of CYT387 involves the inhibition of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways that regulate cell growth and differentiation. By inhibiting JAK enzymes, CYT387 prevents the abnormal growth and proliferation of blood cells and reduces inflammation in the joints and digestive tract.
Biochemical and Physiological Effects:
CYT387 has several biochemical and physiological effects that contribute to its therapeutic potential. In addition to inhibiting JAK enzymes, CYT387 also activates the signal transducer and activator of transcription (STAT) pathway, which plays a key role in regulating immune responses and inflammation. CYT387 has also been shown to increase the production of red blood cells and improve the function of bone marrow cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CYT387 for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of CYT387 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CYT387. One area of interest is the development of new formulations of CYT387 with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for CYT387, such as the treatment of autoimmune diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of CYT387 and its potential side effects in humans.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has shown potential for the treatment of several diseases. Its specificity for JAK enzymes and ability to reduce inflammation make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on CYT387 are numerous and offer exciting possibilities for the development of new therapies.
Synthesemethoden
The synthesis of CYT387 involves several steps, including the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is then treated with hydrochloric acid to yield the final product. The purity and yield of CYT387 can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CYT387 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. CYT387 has been shown to inhibit the growth of abnormal blood cells and improve the symptoms of these diseases.
In addition, CYT387 has also been studied for its potential use in the treatment of arthritis and inflammatory bowel disease. These diseases are characterized by inflammation in the joints and digestive tract, respectively. CYT387 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-9-16(14(2)12-13)17(19)18-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANJZKEBMPWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)




![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)

